Sodium dichromate

Vue d'ensemble

Description

Le méthylbromure d'octatropine, également connu sous le nom de méthylbromure d'anisotropine, est un antagoniste muscarinique et un composé antispasmodique. Il a été introduit sur le marché américain en 1963 comme complément au traitement des ulcères peptiques et a été promu pour sa spécificité au tractus gastro-intestinal . Sa sélectivité a ensuite été remise en question, et il a depuis été supplanté par des agents plus efficaces .

Méthodes De Préparation

La synthèse du méthylbromure d'octatropine implique la réaction de la tropine avec le bromure de méthyle en présence d'une base. Les conditions réactionnelles comprennent généralement un solvant organique tel que l'acétone ou l'éthanol, et la réaction est effectuée à température ambiante. Le produit est ensuite purifié par recristallisation .

Analyse Des Réactions Chimiques

Le méthylbromure d'octatropine subit plusieurs types de réactions chimiques, notamment :

Réactions de substitution : L'ion bromure peut être remplacé par d'autres nucléophiles dans des conditions appropriées.

Hydrolyse : En présence d'eau, le méthylbromure d'octatropine peut s'hydrolyser pour former de la tropine et du bromure de méthyle.

Oxydation et réduction : Bien que les réactions d'oxydation et de réduction spécifiques soient moins courantes, le composé peut subir ces réactions dans des conditions spécifiques.

Applications de la recherche scientifique

Le méthylbromure d'octatropine a été utilisé dans diverses applications de recherche scientifique, notamment :

Chimie : Comme réactif en synthèse organique et comme étalon en chimie analytique.

Biologie : Dans les études impliquant les récepteurs muscariniques et leurs antagonistes.

Médecine : Historiquement utilisé dans le traitement des ulcères peptiques et des troubles gastro-intestinaux.

Industrie : Utilisé dans la formulation de certains produits pharmaceutiques.

Mécanisme d'action

Le méthylbromure d'octatropine exerce ses effets en inhibant les actions muscariniques de l'acétylcholine sur les structures innervées par les nerfs cholinergiques postganglionnaires. Cette inhibition affecte les muscles lisses qui répondent à l'acétylcholine mais qui ne sont pas innervés par les cholinergiques. Le composé réduit la motilité et l'activité sécrétoire du système gastro-intestinal, ainsi que le tonus de l'uretère et de la vessie .

Applications De Recherche Scientifique

Octatropine methylbromide has been used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: In studies involving muscarinic receptors and their antagonists.

Medicine: Historically used in the treatment of peptic ulcers and gastrointestinal disorders.

Industry: Used in the formulation of certain pharmaceutical products.

Mécanisme D'action

Octatropine methylbromide exerts its effects by inhibiting the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves. This inhibition affects smooth muscles that respond to acetylcholine but lack cholinergic innervation. The compound reduces the motility and secretory activity of the gastrointestinal system, and the tone of the ureter and urinary bladder .

Comparaison Avec Des Composés Similaires

Le méthylbromure d'octatropine est similaire à d'autres antagonistes muscariniques tels que l'atropine et la scopolamine. Il est unique dans son application spécifique au tractus gastro-intestinal. D'autres composés similaires incluent :

Atropine : Un antagoniste muscarinique largement utilisé avec des applications plus larges.

Scopolamine : Un autre antagoniste muscarinique utilisé principalement pour ses effets sur le système nerveux central.

Homatropine : Un dérivé de l'atropine avec des propriétés pharmacologiques similaires

Activité Biologique

Sodium dichromate (Na2Cr2O7) is a highly toxic compound primarily used in industrial applications, including dyeing, leather tanning, and as a corrosion inhibitor. Its biological activity has been extensively studied due to its potential health hazards, particularly its carcinogenic properties. This article provides a comprehensive overview of the biological effects of this compound, including case studies, research findings, and relevant data tables.

Mechanisms of Toxicity

This compound is known to exert its toxic effects through various mechanisms:

- Oxidative Stress : this compound generates reactive oxygen species (ROS), leading to oxidative damage in cells. This can result in lipid peroxidation, DNA damage, and protein modification.

- Carcinogenicity : It has been classified as a human carcinogen. Studies have shown that exposure can lead to neoplasms in various tissues, particularly the oral cavity and lungs.

- Mutagenicity : this compound has demonstrated mutagenic effects in bacterial assays (e.g., Ames test), indicating its potential to cause genetic mutations.

Animal Studies

A series of studies have been conducted to evaluate the toxicological effects of this compound in laboratory animals:

- Two-Year Drinking Water Studies :

- Species : F344/N rats and B6C3F1 mice.

- Doses : Rats were exposed to concentrations ranging from 0 to 516 mg/L; mice were exposed from 0 to 257.4 mg/L.

- Findings :

- Increased incidences of squamous cell carcinomas in the oral mucosa of rats at higher doses.

- Non-neoplastic liver lesions observed at lower doses (≥57.3 mg/L) included histiocytic infiltration and chronic inflammation.

| Species | Dose (mg/L) | Observed Effects |

|---|---|---|

| F344/N Rats | 516 | Squamous cell carcinoma in oral mucosa |

| B6C3F1 Mice | 257.4 | Histiocytic infiltration in mesenteric lymph nodes |

| Both Species | ≥57.3 | Liver lesions including fatty change and inflammation |

- Acute Toxicity Studies :

- Ingested doses resulted in microcytic hypochromic anemia, with varying severity between species.

Case Studies

A notable case involved a 23-year-old female who ingested this compound, leading to severe poisoning symptoms. The clinical presentation included gastrointestinal distress and signs of acute kidney injury, highlighting the compound's acute toxicity when ingested.

Epidemiological Evidence

Epidemiological studies have linked occupational exposure to this compound with increased risks of lung cancer among workers in industries utilizing chromium compounds. These findings underscore the importance of protective measures for workers handling this compound.

Regulatory Status and Safety Measures

Due to its hazardous nature, this compound is subject to strict regulations. Organizations such as the Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) have implemented guidelines for safe handling and exposure limits.

Propriétés

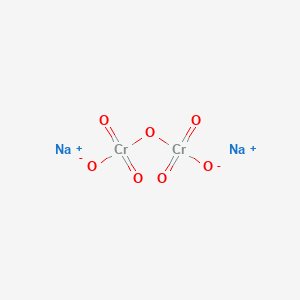

IUPAC Name |

disodium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.2Na.7O/q;;2*+1;;;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIEOKOFEPABQKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2Cr2O7, Cr2Na2O7 | |

| Record name | SODIUM DICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4482 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM DICHROMATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

||

| Record name | Sodium dichromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010588019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichromic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034493011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8021274 | |

| Record name | Sodium dichromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium dichromate appears as a red or red-orange crystalline solid. May be strongly irritating to skin, eyes and mucous membranes. Used as a corrosion inhibitor, and in the manufacture of other chemicals., Liquid; Pellets or Large Crystals, Liquid, Red to orange hygroscopic solid; Soluble in water; [ICSC] Dark red aqueous solution; Deliquescent; [CAMEO], RED-TO-ORANGE HYGROSCOPIC CRYSTALS. | |

| Record name | SODIUM DICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4482 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromic acid (H2Cr2O7), sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium dichromate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7100 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM DICHROMATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

400 °C (decomposes) | |

| Record name | SODIUM DICHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility in water: 77.09 wt% at 40 °C; 82.04 wt% at 60 °C; 88.39 wt% at 80 °C, In water, 187 g/100 g water at 25 °C, In water, 70.6 wt% at 0 °C; 73.18 wt% at 20 °C, 513.2 g/L methanol at 19.4 °C, Solubility in water, g/100ml at 20 °C: 236 (very good) | |

| Record name | SODIUM DICHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM DICHROMATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.35 at 77 °F (USCG, 1999) - Denser than water; will sink, 2.52 g/cu cm at 13 °C, Bulk density: 1 g/cu cm; heat of solution: -33.5 kJ/kg, Density: 2.35 g/cu cm /Sodium chromate dihydrate/, 2.5 g/cm³ | |

| Record name | SODIUM DICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4482 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM DICHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM DICHROMATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Light-brown to orange-red plates which are strongly hygroscopic, Monoclinic prisms, Red or red-orange crystalline solid, Red hydroscopic crystals | |

CAS No. |

10588-01-9(anhydrous); 7789-12-0(dihydrate), 10588-01-9, 34493-01-1 | |

| Record name | SODIUM DICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4482 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium dichromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010588019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichromic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034493011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2Cr2O7), sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium dichromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium dichromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM DICHROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9G6VY6ZZ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM DICHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM DICHROMATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

675 °F (USCG, 1999), 356.7 °C, 357 °C | |

| Record name | SODIUM DICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4482 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM DICHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM DICHROMATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.